REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[O:8][CH3:9].[Li]C(CC)C.CN(C)[CH:17]=[O:18].Cl>O1CCCC1.C(OC)(C)(C)C>[F:1][C:2]1[C:3]([O:8][CH3:9])=[CH:4][CH:5]=[CH:6][C:7]=1[CH:17]=[O:18]
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
[Li]C(C)CC
|
Name
|
|
Quantity
|
152 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
380 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
It is stirred for one hour at −70° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added in drops at this temperature
|
Type
|
STIRRING
|
Details
|
After another hour of stirring at −70° C.
|
Type
|
CUSTOM
|
Details
|
slowly comes to room temperature
|
Type
|
STIRRING
|
Details
|
After stirring overnight at room temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated after vigorous stirring
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted two more times with methyl tert-butyl ether
|
Type
|
WASH
|
Details
|
The combined organic extracts are washed with brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
After the desiccant is filtered off
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica gel (mobile solvent ethyl acetate/hexane)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=CC=C1OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.66 g | |
YIELD: PERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |